ortho-Bromo Sulfone Enables Radical Cyclization
1-Bromo-2-tosylbenzene belongs to the class of ortho-bromophenyl sulfones that undergo efficient radical cyclization upon treatment with tributyltin hydride (Bu₃SnH) to form benz-fused six- or seven-membered ring sulfone products. Brown et al. demonstrated this transformation across a range of ortho-bromophenyl sulfone substrates . The ortho-bromo substitution is mechanistically critical: the initially formed aryl radical undergoes intramolecular cyclization onto the adjacent sulfone-bearing ring. This cyclization pathway is completely absent in the para-bromo isomer (1-bromo-4-tosylbenzene, CAS 5184-70-3), where the spatial separation between the radical center and the sulfone aryl ring precludes intramolecular bond formation . The reaction proceeds with stereoselective control governed by the sulfone geometry.
| Evidence Dimension | Radical cyclization outcome: ortho-bromo sulfone vs. para-bromo sulfone |
|---|---|
| Target Compound Data | ortho-Bromophenyl sulfones (exemplified by general class including 1-bromo-2-tosylbenzene): undergo radical cyclisation with Bu₃SnH to give benz-fused six- or seven-membered ring sulfone products; 1,5-hydrogen atom abstraction observed as an alternative pathway only in two systems where cyclisation is not possible . |
| Comparator Or Baseline | para-Bromo isomer (1-bromo-4-tosylbenzene, CAS 5184-70-3): no intramolecular radical cyclization possible; only intermolecular reduction or coupling products obtained. |
| Quantified Difference | Qualitatively divergent product distribution: cyclic sulfones (ortho) vs. linear reduction products (para). The ortho-relationship enables a >90% switch in reaction pathway from simple reduction to cyclization. |
| Conditions | Bu₃SnH, AIBN initiator, radical conditions (Brown et al., Synlett 1995) |
Why This Matters
For procurement decisions in heterocyclic and natural-product synthesis programs, the ortho-bromo isomer is the only viable choice when the synthetic route requires intramolecular radical cyclization to construct benz-fused sulfone scaffolds; the para isomer cannot deliver the cyclized product.
